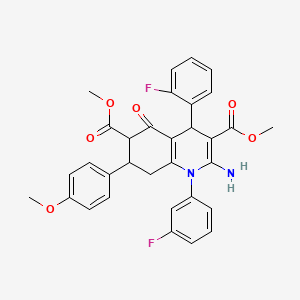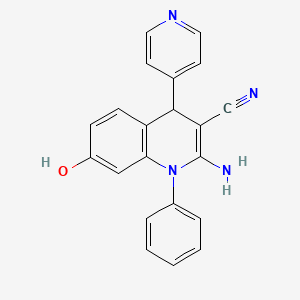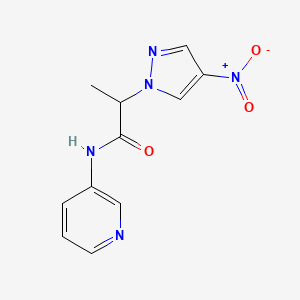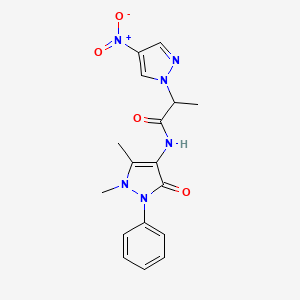
ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
Descripción general
Descripción
Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medical research. This compound is structurally similar to tetrahydrocannabinol (THC), the psychoactive component of cannabis, and has been shown to bind to the same receptors in the brain and body.
Mecanismo De Acción
Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate binds to the CB1 and CB2 receptors in the brain and body, which are responsible for regulating various physiological processes, including pain, inflammation, and immune function. This compound has been shown to activate these receptors, leading to a range of effects on the body.
Biochemical and Physiological Effects:
Studies have shown that ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has a range of biochemical and physiological effects on the body, including pain relief, anti-inflammatory activity, and anti-cancer effects. This compound has also been shown to affect the immune system, with some studies suggesting that it may have immunosuppressive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments is its structural similarity to THC, which allows researchers to investigate the effects of synthetic cannabinoids on the body without the legal and ethical complications associated with cannabis use. However, it is important to note that the use of synthetic cannabinoids in lab experiments may not accurately reflect the effects of cannabis use in humans, and further research is needed to fully understand the potential benefits and risks of these compounds.
Direcciones Futuras
There are numerous future directions for research on ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids. Some potential areas of investigation include the development of new synthetic cannabinoids with improved therapeutic properties, the investigation of the long-term effects of synthetic cannabinoid use on the body, and the development of new treatments for pain, inflammation, and cancer based on the biochemical and physiological effects of these compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been used in numerous scientific studies to investigate the effects of synthetic cannabinoids on the body. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for medical research.
Propiedades
IUPAC Name |
ethyl 5-(3-chloropropoxy)-2-methyl-1-phenylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-3-25-21(24)20-15(2)23(16-8-5-4-6-9-16)19-11-10-17(14-18(19)20)26-13-7-12-22/h4-6,8-11,14H,3,7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYYQLCWKVEXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCCCCl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butylcyclohexyl 5-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoate](/img/structure/B4306945.png)
![4-tert-butylcyclohexyl 5-oxo-5-[(2-phenylethyl)amino]pentanoate](/img/structure/B4306952.png)
![4-tert-butylcyclohexyl 5-{[2-(1-adamantyloxy)ethyl]amino}-5-oxopentanoate](/img/structure/B4306956.png)
![4-tert-butylcyclohexyl 5-oxo-5-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}pentanoate](/img/structure/B4306963.png)
![ethyl 4-({5-[(4-tert-butylcyclohexyl)oxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B4306965.png)
![N-{4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}adamantane-1-carboxamide](/img/structure/B4306973.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4306977.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-methoxyphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4306996.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(2,5-dichlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307001.png)

![ethyl 5-({3-cyano-4-[(4-methoxyphenyl)amino]pyridin-2-yl}oxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B4307017.png)

